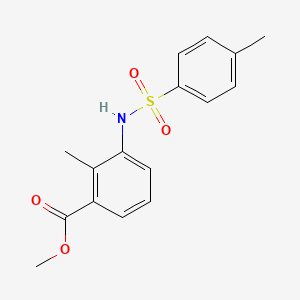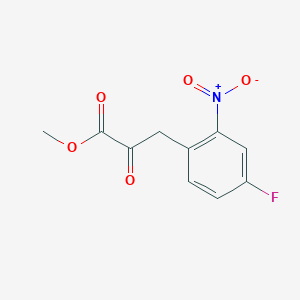
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H8FNO5 It is a derivative of propanoate, featuring a fluoro and nitro group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-(4-amino-2-nitrophenyl)-2-oxopropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoic acid.
Applications De Recherche Scientifique
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate involves interactions with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(4-fluoro-2-nitrophenyl)amino]propanoate: Similar structure but with an amino group instead of an oxo group.
Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Similar ester functionality but with a pyridine ring instead of a phenyl ring.
Uniqueness
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H8FNO5 |
|---|---|
Poids moléculaire |
241.17 g/mol |
Nom IUPAC |
methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8FNO5/c1-17-10(14)9(13)4-6-2-3-7(11)5-8(6)12(15)16/h2-3,5H,4H2,1H3 |
Clé InChI |
ZRDRIXQQEHQFMV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


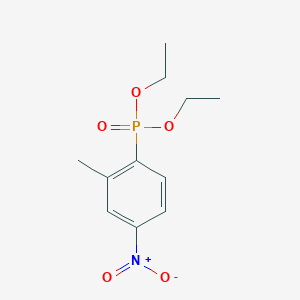
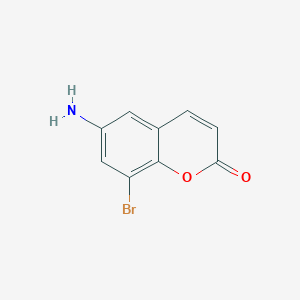
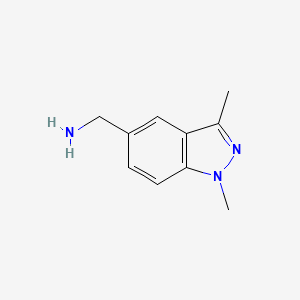
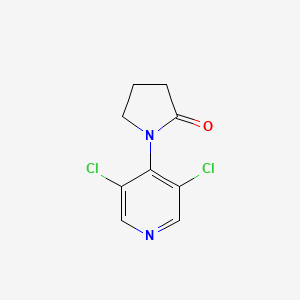
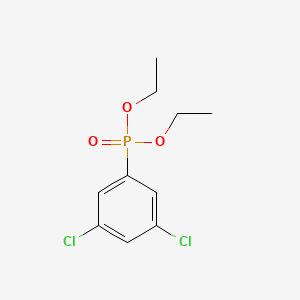
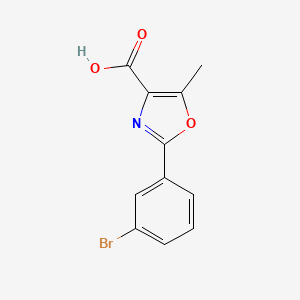
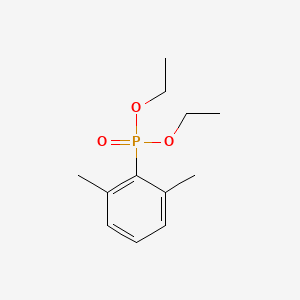
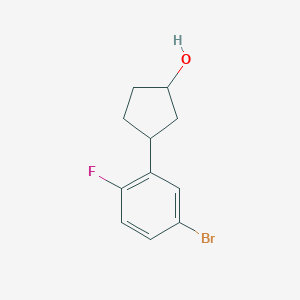
![1-Cyclopropyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13689395.png)
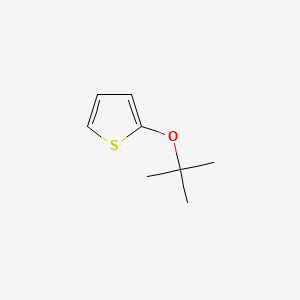
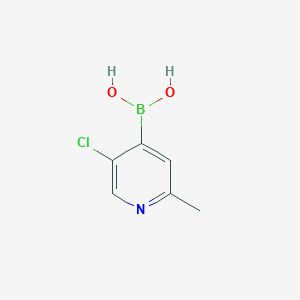
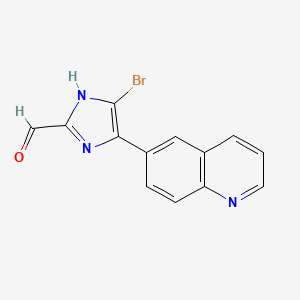
![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)
